molecular formula C19H19ClN2O4 B4385034 5-chloro-2-methoxy-N-[2-(morpholine-4-carbonyl)phenyl]benzamide

5-chloro-2-methoxy-N-[2-(morpholine-4-carbonyl)phenyl]benzamide

Cat. No.: B4385034
M. Wt: 374.8 g/mol
InChI Key: KXBMPHUWEUCTDT-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-[2-(morpholine-4-carbonyl)phenyl]benzamide is an organic compound that belongs to the class of phenylmorpholines This compound is characterized by the presence of a morpholine ring and a benzene ring linked through a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-[2-(morpholine-4-carbonyl)phenyl]benzamide typically involves multiple steps. One common route includes the following steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of 5-chloro-2-methoxybenzene using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Amidation: The resulting acylated product is then reacted with 4-morpholinylcarbonyl chloride to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of high-purity reagents. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-[2-(morpholine-4-carbonyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

5-chloro-2-methoxy-N-[2-(morpholine-4-carbonyl)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-[2-(morpholine-4-carbonyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Another benzamide derivative with different substituents.

    5-chloro-2-methoxy-N-(4-methoxyphenyl)benzamide: A structurally similar compound with a methoxy group instead of a morpholine ring.

Uniqueness

5-chloro-2-methoxy-N-[2-(morpholine-4-carbonyl)phenyl]benzamide is unique due to the presence of the morpholine ring, which can impart distinct biological activities and chemical properties compared to other benzamide derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[2-(morpholine-4-carbonyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O4/c1-25-17-7-6-13(20)12-15(17)18(23)21-16-5-3-2-4-14(16)19(24)22-8-10-26-11-9-22/h2-7,12H,8-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBMPHUWEUCTDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC=C2C(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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